[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
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Overview
Description
Neoeuonymine is a sesquiterpene alkaloid that is isolated from Euonymus Sieboldiana. It has a role as a plant metabolite. It is an acetate ester, a dihydroagarofuran sesquiterpenoid, a macrolide, a pyridine alkaloid and a sesquiterpene alkaloid.
Scientific Research Applications
Crystal Structure Analysis
The compound, related to macrocyclic structures, has been studied through X-ray structural analysis, shedding light on its molecular configuration. This analysis is crucial in understanding the chemical and physical properties of such complex molecules (Nguyen et al., 2017).
Inhibitory Effects on Enzymatic Activities
Research has explored the inhibitory effects of similar compounds on specific enzymes, providing insights into potential therapeutic applications. These studies are vital for drug development, especially in understanding how such compounds interact with biological systems (Minematsu et al., 2010).
Synthesis and Biological Activity
Synthesis and conformational analysis of similar compounds, along with their biological activity, have been extensively studied. These studies contribute to our understanding of how structural variations in molecules affect their biological functions (Sicinski & DeLuca, 1994).
Glycosidase Inhibition
Compounds structurally related have been synthesized and evaluated as glycosidase inhibitors. This research is significant in the field of medicinal chemistry, particularly in developing new therapeutic agents for diseases related to enzyme dysfunction (Terinek & Vasella, 2005).
Steroid Synthesis
Investigations into the synthesis of steroid isomers related to the compound provide valuable insights into the field of organic chemistry. Such research aids in the development of new synthetic methods and the understanding of complex organic reactions (Morisaki, Sato, & Ikekawa, 1977).
Properties
Molecular Formula |
C36H45NO17 |
---|---|
Molecular Weight |
763.7 g/mol |
IUPAC Name |
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16-,23+,25+,26-,27+,28-,29+,30-,33-,34-,35+,36-/m0/s1 |
InChI Key |
NKTOESKXBIEREY-CFCLDRGZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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